molecular formula C6H10O7 B1144789 (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid CAS No. 342385-52-8

(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid

Cat. No.: B1144789
CAS No.: 342385-52-8
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-UHFFFAOYSA-N
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Description

(3S,4S,5R)-3,4,5,6-Tetrahydroxy-2-oxohexanoic acid is a chiral compound with multiple hydroxyl groups and a keto group. It is a derivative of hexanoic acid and is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method is the aldol reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy ketone, which is then oxidized to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve biocatalysis using enzymes that can selectively produce the desired stereoisomer. This method is advantageous due to its high specificity and environmentally friendly nature. Additionally, chemical synthesis methods involving chiral auxiliaries or catalysts can be scaled up for industrial production.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction: The keto group can be reduced to form a hydroxyl group, resulting in a polyhydroxy compound.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of polyhydroxy compounds.

    Substitution: Formation of halogenated or alkoxylated derivatives.

Scientific Research Applications

(3S,4S,5R)-3,4,5,6-Tetrahydroxy-2-oxohexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with target molecules, influencing their activity. The keto group can also participate in redox reactions, altering the redox state of the target molecules and affecting their function.

Comparison with Similar Compounds

    D-Glucuronic Acid: Shares a similar structure with multiple hydroxyl groups and a keto group.

    D-Gluconic Acid: Another compound with multiple hydroxyl groups, but lacks the keto group.

Uniqueness: (3S,4S,5R)-3,4,5,6-Tetrahydroxy-2-oxohexanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859528
Record name Hex-2-ulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-L-gluconate
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CAS No.

73803-83-5, 669-90-9, 91548-32-2, 342385-52-8
Record name 2-Hexulosonic acid
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Record name 2-Ketogluconic acid
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Record name NSC87544
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Record name L-Xylo-hex-2-ulosonic acid hydrate
Source European Chemicals Agency (ECHA)
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Record name 2-Keto-L-gluconate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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